N'-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a 2,4-dichlorophenyl group, a furan ring, and a carbohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the dichlorophenyl group and the furan ring may play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-thiophenecarbohydrazide
- N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
Uniqueness
N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings
Properties
Molecular Formula |
C14H12Cl2N2O2 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8(11-4-3-10(15)7-13(11)16)17-18-14(19)12-5-6-20-9(12)2/h3-7H,1-2H3,(H,18,19)/b17-8- |
InChI Key |
LVXNUNKQEMZCSN-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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